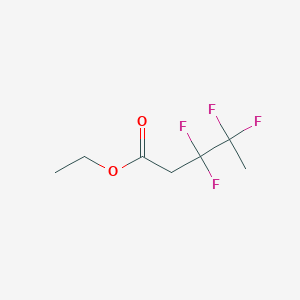
Ethyl 3,3,4,4-tetrafluoropentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3,4,4-tetrafluoropentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound has the molecular formula C7H10F4O2 and a molecular weight of 202.15 g/mol . It is known for its unique structure, which includes four fluorine atoms, making it a fluorinated ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,4,4-tetrafluoropentanoate typically involves the esterification of 3,3,4,4-tetrafluoropentanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
3,3,4,4-tetrafluoropentanoic acid+ethanolH2SO4ethyl 3,3,4,4-tetrafluoropentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3,4,4-tetrafluoropentanoate can undergo various chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base, resulting in the formation of 3,3,4,4-tetrafluoropentanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3,3,4,4-tetrafluoropentanoic acid and ethanol.
Reduction: 3,3,4,4-tetrafluoropentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3,4,4-tetrafluoropentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of ethyl 3,3,4,4-tetrafluoropentanoate largely depends on its application. In biological systems, the fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation. This can lead to prolonged activity and improved efficacy of fluorinated drugs. The ester group can also participate in hydrolysis reactions, releasing the active acid form of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,3,4,4-tetrafluorobutanoate: Similar structure but with one less carbon atom.
Ethyl 2,2,3,3-tetrafluoropropanoate: Similar structure but with two less carbon atoms.
Ethyl 3,3,4,4-tetrafluorohexanoate: Similar structure but with one more carbon atom
Uniqueness
Ethyl 3,3,4,4-tetrafluoropentanoate is unique due to its specific chain length and the presence of four fluorine atoms, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and resistance to degradation .
Eigenschaften
Molekularformel |
C7H10F4O2 |
|---|---|
Molekulargewicht |
202.15 g/mol |
IUPAC-Name |
ethyl 3,3,4,4-tetrafluoropentanoate |
InChI |
InChI=1S/C7H10F4O2/c1-3-13-5(12)4-7(10,11)6(2,8)9/h3-4H2,1-2H3 |
InChI-Schlüssel |
JMAVRMVZKXHXBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(C)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl [2-(4-iodophenyl)ethyl]carbamate](/img/structure/B13503858.png)
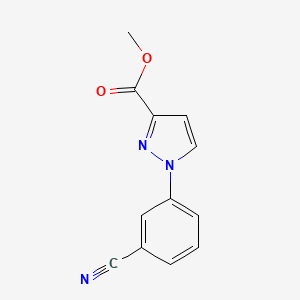
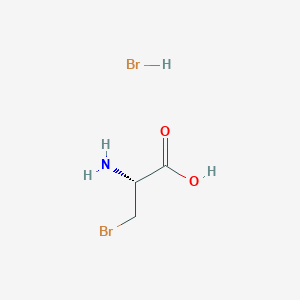
![1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride](/img/structure/B13503871.png)
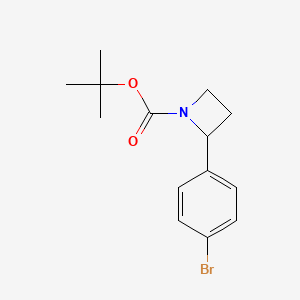
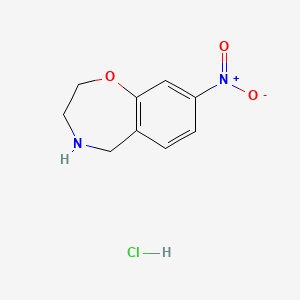
![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13503893.png)

![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)
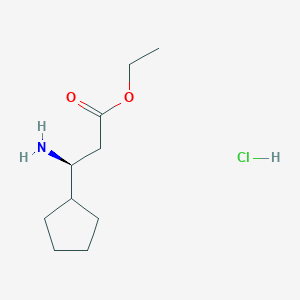

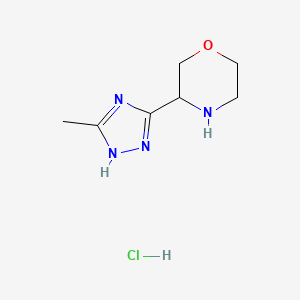
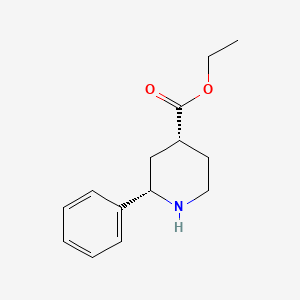
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13503955.png)
